Pentamolybdenum trisilicide

Description

Significance of Refractory Intermetallic Silicides in Ultra-High Temperature Materials (UHTMs) Research

The development of advanced aerospace vehicles, gas turbines, and other high-performance systems is intrinsically linked to the availability of materials that can maintain their structural integrity at temperatures exceeding 1200°C. researchgate.netresearchgate.netasme.org Refractory intermetallic silicides, a class of compounds formed between refractory metals and silicon, are at the forefront of this research. mdpi.commdpi.com These materials are characterized by their exceptionally high melting points, good mechanical strength, and, in some cases, excellent resistance to oxidation and corrosion. ontosight.airesearchgate.net Molybdenum silicides, in particular, have a long history of use in high-temperature applications, such as heating elements. asme.org The pursuit of UHTMs has driven intensive investigation into various silicide phases to achieve an optimal balance of properties, including toughness, creep resistance, and environmental stability. mdpi.commdpi.com

Overview of Pentamolybdenum Trisilicide (Mo5Si3) within the Molybdenum-Silicon System

The molybdenum-silicon (Mo-Si) binary system features several intermetallic compounds, including MoSi2, Mo5Si3, and Mo3Si. nih.govnanotrun.comnanotrun.com Among these, Mo5Si3 is notable for having the highest melting point, at approximately 2180°C. nih.gov It possesses a complex tetragonal crystal structure (space group I4/mcm), which is believed to contribute to its superior creep resistance compared to the more extensively studied MoSi2. researchgate.netnih.govmaterialsproject.orgiaea.org However, a significant drawback of pure Mo5Si3 is its poor oxidation resistance, particularly in the temperature range of 800°C to 1200°C, where it can experience a catastrophic "pest" oxidation. iaea.orgresearchgate.netunibo.it This has led to extensive research into alloying and composite strategies to enhance its performance.

Table 1: Key Properties of this compound (Mo5Si3)

| Property | Value |

|---|---|

| Melting Point | ~2180 °C nih.gov |

| Crystal Structure | Tetragonal (W5Si3-type) ontosight.aimaterialsproject.org |

| Space Group | I4/mcm ontosight.aimaterialsproject.org |

| Hardness (Vickers) | ~14.6 GPa (in Mo5Si3–MgAl2O4 composite) nih.gov |

| Fracture Toughness | ~2–2.5 MPa m¹/² (single crystal) psu.edu, 6.28 MPa m¹/² (in Mo5Si3–MgAl2O4 composite) nih.gov |

| Young's Modulus | 294 - 364 GPa (orientation dependent) psu.edu |

Historical Context and Evolution of Research Focus on Mo5Si3

The study of molybdenum silicides dates back to the early 20th century, with the discovery of the different phases in 1906. nanotrun.comnanotrun.com While MoSi2 garnered early attention for its excellent oxidation resistance and use as a heating element material, the potential of Mo5Si3 as a structural material was recognized later. nanotrun.comnanotrun.comtms.org Initial research highlighted its high melting point but also its significant brittleness and susceptibility to oxidation. researchgate.net

The focus of research on Mo5Si3 has evolved considerably. Early work centered on understanding its fundamental properties and its place within the Mo-Si phase diagram. dntb.gov.ua More recent investigations have shifted towards overcoming its inherent limitations. A significant breakthrough was the discovery that small additions of boron can dramatically improve the oxidation resistance of Mo5Si3 by forming a protective borosilicate glass layer. iaea.orgresearchgate.netiaea.org This finding spurred a new wave of research into alloying Mo5Si3 with various elements to enhance its mechanical and environmental properties. doe.gov Current research is heavily focused on the development of Mo5Si3-based composites, where a second phase is introduced to improve toughness and oxidation resistance, and on understanding the complex interactions between alloying elements, microstructure, and performance at extreme temperatures. nih.govysxbcn.comosti.gov

Structure

2D Structure

Properties

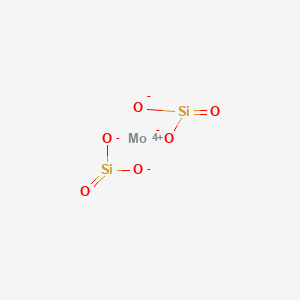

IUPAC Name |

dioxido(oxo)silane;molybdenum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2O3Si/c;2*1-4(2)3/q+4;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYZUJLVHMHVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mo+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923330 | |

| Record name | Molybdenum(4+) bis[oxosilanebis(olate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Pentamolybdenum trisilicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12033-40-8 | |

| Record name | Pentamolybdenum trisilicide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum(4+) bis[oxosilanebis(olate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamolybdenum trisilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Fabrication Methodologies for Pentamolybdenum Trisilicide

Single Crystal Growth Techniques

The production of single-crystal Mo₅Si₃ is essential for investigating its intrinsic physical and mechanical properties without the influence of grain boundaries. The high melting point of Mo₅Si₃ necessitates specialized, crucible-less growth techniques to avoid contamination and thermal stress.

Optical Floating Zone Method

The optical floating zone (OFZ) method is a crucible-free technique well-suited for growing single crystals of high-melting-point materials like Mo₅Si₃. mpg.de In this process, a polycrystalline feed rod of Mo₅Si₃ is heated by focused light from high-power halogen lamps within a controlled atmosphere. mpg.decaltech.edu

Process:

A molten zone is established at the end of the feed rod.

A seed crystal is brought into contact with the molten zone.

The feed rod and seed crystal are rotated (often in opposite directions) and translated slowly, causing the molten zone to move along the feed rod. mpg.de

As the molten zone passes, a single crystal solidifies behind it, inheriting the orientation of the seed crystal.

The primary advantage of the OFZ method is the absence of a crucible, which prevents contamination of the highly reactive molten silicide. warwick.ac.uk The stability of the molten zone, which is held in place by its own surface tension, can be monitored via a camera. mpg.de Growth can be conducted under various atmospheres, such as high-purity argon, to prevent oxidation. mpg.de Key variables that must be precisely controlled to ensure high-quality crystal growth include the growth rate, atmosphere pressure, temperature gradients, and rotation speed. researchgate.net

Typical Parameters for Optical Floating Zone Growth

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Growth Rate | 1 - 20 mm/h | Affects crystal perfection and segregation of impurities. |

| Rotation Rate | 5 - 100 rpm | Ensures thermal and compositional homogeneity in the molten zone. mpg.de |

| Atmosphere | High-purity Ar or O₂ | Prevents oxidation and contamination. mpg.de |

| Max Temperature | Up to 2200°C | Necessary to melt the high-melting-point compound. mpg.de |

Czochralski Method

The Czochralski method is a widely used technique for producing large, high-quality single crystals, particularly for the semiconductor industry. wikipedia.orginc42.comedtechbooks.org While challenging for a material with a melting point as high as Mo₅Si₃, the principles of the method are applicable. The process involves pulling a single crystal from a melt contained in a crucible. warwick.ac.ukuniversitywafer.com

Process:

High-purity Mo₅Si₃ is melted in a crucible made of a non-reactive, high-temperature-resistant material.

A seed crystal with a specific orientation is dipped into the molten Mo₅Si₃. inc42.comuniversitywafer.com

The seed is slowly pulled upward while being rotated. wikipedia.orgyoutube.com

By carefully controlling the pull rate, rotation speed, and temperature gradients, a large, cylindrical single crystal (boule) solidifies from the melt. wikipedia.orgcomsol.com

A significant challenge for applying this method to Mo₅Si₃ is finding a suitable crucible material that will not react with the molten silicide at temperatures exceeding 2180°C. Contamination from the crucible is a major concern. Techniques like the liquid encapsulated Czochralski (LEC) method could potentially be adapted to suppress the evaporation of volatile components at such high temperatures. wikipedia.org

Polycrystalline and Composite Fabrication Routes

For many structural applications, polycrystalline and composite forms of Mo₅Si₃ are more practical and cost-effective to produce. These methods focus on creating dense, fine-grained microstructures to achieve desired mechanical properties.

Arc Melting and Vacuum Arc Melting

Arc melting is a common technique for synthesizing high-melting-point intermetallic compounds and alloys, including those based on Mo₅Si₃. unt.edu The process uses a high-current electric arc to melt the constituent elements (molybdenum and silicon) in a water-cooled copper hearth. youtube.com

Process:

Elemental powders or chunks of molybdenum and silicon are placed on the copper hearth.

The chamber is evacuated and backfilled with an inert gas like argon.

A non-consumable tungsten electrode generates an arc, melting the raw materials. unt.edu

The resulting "button" is often flipped and re-melted multiple times to ensure homogeneity. unt.edu

Vacuum arc melting is a refinement of this process performed under high vacuum to minimize gaseous impurities. researchgate.net While effective for producing Mo₅Si₃ alloys, rapid solidification can lead to microstructural defects such as cracks and coarse grains, which may require subsequent heat treatment to homogenize the structure. mdpi.com

Powder Metallurgy Approaches

Powder metallurgy (PM) provides a versatile route to fabricate Mo₅Si₃ and its composites near their final shape, minimizing machining. ekb.egfraunhofer.de The general process involves consolidating powders through pressure and heat. mdpi.com

Process:

Powder Preparation: Elemental powders of molybdenum and silicon are mixed in the desired stoichiometric ratio (5:3). For composites, powders of a reinforcing phase (e.g., Aluminum oxide) are also added. Mechanical alloying can be used at this stage to create homogenous, nano-grained composite powders. ekb.egbuaa.edu.cn

Compaction: The powder mixture is pressed into a "green" body of the desired shape.

Sintering: The green body is heated to a high temperature below the melting point of Mo₅Si₃ in a controlled atmosphere. This process densifies the material by bonding the powder particles together.

PM techniques are particularly useful for producing Mo₅Si₃-based composites. For instance, Al₂O₃/Mo₅Si₃ nanocomposite powders have been successfully synthesized via mechanochemical methods, resulting in nanocrystalline structures with high stability. buaa.edu.cn

Mechanically Activated Self-Propagating High-Temperature Synthesis (MASHS)

Mechanically Activated Self-Propagating High-Temperature Synthesis (MASHS) is an energy-efficient method that combines mechanical activation (MA) with Self-propagating High-temperature Synthesis (SHS). nih.govresearchgate.net SHS utilizes the heat from a highly exothermic reaction to sustain itself through the reactant mixture without requiring continued external energy input. mdpi.com

Process:

Mechanical Activation: Powders of reactants (e.g., Mo and Si) are subjected to high-energy ball milling. This step refines particle size, increases surface area, and introduces lattice defects, which reduces the activation energy required for the synthesis reaction. researchgate.net

Ignition: The activated powder compact is ignited at one point by a brief, intense heat source.

Propagation: A combustion wave self-propagates through the material, converting the reactants into the desired product (Mo₅Si₃). nih.govnih.gov

This method has been used to produce Mo₅Si₃-ceramic composites. mdpi.comnih.gov The process is characterized by high energy efficiency and short reaction times. mdpi.com Research on similar SHS systems has determined key kinetic parameters for the combustion process. mdpi.comnih.gov

Research Findings in SHS of Molybdenum Silicide Composites

| System | Method | Key Finding | Source |

|---|---|---|---|

| Mo₅Si₃–MgAl₂O₄ | SHS | The apparent activation energy for the solid-state SHS reaction was determined to be 68.8 kJ/mol. mdpi.comnih.gov | mdpi.comnih.gov |

| Mo₃Si–MgAl₂O₄ | SHS | Combustion wave velocity ranged from 2.5 to 5.4 mm/s, decreasing with higher silicide content. mdpi.com | mdpi.com |

| Ti-Si-Mo System | MASHS | Mechanical activation facilitates the reaction and yields fine-grained products. nih.govresearchgate.net | nih.govresearchgate.net |

Solid-State Reaction Synthesis

Solid-state reaction synthesis is a prominent route for producing pentamolybdenum trisilicide, involving the direct reaction of elemental or compound powders at elevated temperatures without passing through a molten state. Several techniques fall under this category, including Self-Propagating High-Temperature Synthesis (SHS), Spark Plasma Sintering (SPS), and conventional hot pressing.

The SHS method, also known as combustion synthesis, utilizes a highly exothermic reaction between molybdenum and silicon powders. Once initiated, the reaction front propagates through the powder compact, converting the reactants into Mo₅Si₃. This process is characterized by its rapidity and energy efficiency. For the synthesis of Mo₅Si₃-based composites, the activation energy for the solid-state SHS reaction has been determined to be approximately 68.8 kJ/mol e3s-conferences.org. The stoichiometry of the initial powder mixture is a critical parameter; deviations can lead to the formation of other molybdenum silicide phases such as MoSi₂ or Mo₃Si ysu.am.

Spark Plasma Sintering is an advanced solid-state technique that employs a pulsed direct current and uniaxial pressure to achieve rapid densification at lower temperatures compared to conventional methods. SPS is effective in synthesizing dense molybdenum silicide composites and can limit grain growth due to the short sintering times cam.ac.ukresearchgate.net.

Hot pressing involves the simultaneous application of temperature and pressure to a powder compact in a die. Mo₅Si₃ can be synthesized by hot pressing a stoichiometric mixture of molybdenum and silicon powders at temperatures around 1600°C and pressures ranging from 6 to 10 MPa to achieve densities between 60% and 80% mdpi.com.

Below is a comparative table of different solid-state synthesis methods for Mo₅Si₃ and related composites.

| Synthesis Method | Precursor Materials | Typical Temperature | Pressure | Key Features | Resulting Product |

| SHS | Mo, Si, MoO₃, Al, MgO | Adiabatic temp. ~1457°C | Ambient or applied | Self-sustaining, rapid reaction wikipedia.org | Mo₅Si₃-MgAl₂O₄ composite e3s-conferences.org |

| SPS | Mo, Si, Cr powders | 1400°C | 50 MPa | Rapid heating, short time cam.ac.uk | Dense (Mo,Cr)Si₂ composite |

| Hot Pressing | Mo, Si powders | 1600°C | 6-10 MPa | Slower heating, longer time | 60-80% dense Mo₅Si₃ mdpi.com |

| Mechanochemical | MoO₃, Mo, Si, Al powders | Room temp. (milling) | N/A | Mechanically induced reaction | Al₂O₃/Mo₅Si₃ nanocomposite synertechpm.com |

Inductively Coupled Thermal Plasma Treatment for Powder Spheroidization

For applications such as thermal spraying and additive manufacturing, spherical powder morphology is essential for ensuring good flowability and high packing density. Inductively coupled thermal plasma (ICTP) treatment is an effective method for spheroidizing irregularly shaped Mo₅Si₃ powders. e3s-conferences.org

In this process, precursor powder, typically produced by crushing and milling a bulk Mo₅Si₃ ingot, is injected into a high-temperature plasma jet (often exceeding 10,000 K) cam.ac.uk. The particles melt rapidly in the plasma and, due to surface tension, assume a spherical shape. They are then quickly quenched as they exit the plasma flame, solidifying into dense, spherical powders. e3s-conferences.orgcam.ac.uk

A critical aspect of this process is the significant evaporation of silicon due to its higher vapor pressure compared to molybdenum at the extreme temperatures of the plasma. This silicon loss directly impacts the stoichiometry of the final product. As the plasma power is increased to improve sphericity, the degree of silicon evaporation also increases, leading to the formation of the more molybdenum-rich Mo₃Si phase. e3s-conferences.org Studies have shown that the Mo₅Si₃ content can decrease from over 92% in the initial powder to approximately 63% in powder treated at 7 kW, with the remainder being Mo₃Si e3s-conferences.org.

The following table details the effect of plasma power on the silicon content and phase composition of the spheroidized powder.

| Plasma Power (kW) | Si Concentration (wt%) | Mo₅Si₃ Phase (%) | Mo₃Si Phase (%) | Sphericity |

| 0 (Milled) | 14.83 | 92.5 | 7.5 | Irregular |

| 5 | 13.91 | 85.2 | 14.8 | Partially Spherical |

| 6 | 12.02 | 70.1 | 29.9 | Fully Spherical |

| 7 | 11.15 | 63.1 | 36.9 | Fully Spherical |

Data sourced from a study on the preparation of spherical Mo₅Si₃ powder by inductively coupled thermal plasma treatment. e3s-conferences.org

Processing-Induced Microstructural Characteristics and Purity Control

Silicon Loss and Stoichiometry Control during Processing

Maintaining the desired 5:3 molar ratio of molybdenum to silicon is a primary challenge in the fabrication of Mo₅Si₃. The high temperatures required for synthesis and consolidation (often exceeding 1600°C) are well above the temperature at which silicon exhibits significant vapor pressure (~1337°C for 10⁻⁴ Torr) cam.ac.uk. This leads to preferential evaporation of silicon, resulting in a shift towards molybdenum-rich compositions and the formation of secondary phases like Mo₃Si. e3s-conferences.org

This issue is particularly pronounced in processes involving free surfaces at high temperatures or in vacuum, such as plasma spheroidization, vacuum arc melting, and high-temperature sintering. In plasma treatment, for example, increasing the plasma power to enhance powder sphericity directly correlates with a greater loss of silicon e3s-conferences.org.

Control strategies to mitigate silicon loss include:

Starting with a Silicon-Rich Mixture: Using an initial powder blend with a slight excess of silicon can compensate for the anticipated evaporative losses during processing.

Atmosphere Control: Performing high-temperature processing in a controlled inert gas atmosphere (e.g., high-purity argon) can create a partial pressure that suppresses silicon evaporation compared to processing in a vacuum.

Process Parameter Optimization: Minimizing the time at peak temperature during sintering or melting can reduce the extent of silicon loss. Techniques like Spark Plasma Sintering (SPS) are advantageous in this regard due to their rapid heating and short holding times cam.ac.ukresearchgate.net.

It is also noteworthy that the Mo₅Si₃ phase possesses a homogeneity range of approximately 2.5 at.% silicon, which allows for some deviation from the ideal stoichiometry without the immediate formation of secondary phases agh.edu.pl.

Control of Impurity Levels (e.g., Oxygen and Nitrogen)

The mechanical properties of molybdenum silicides are highly sensitive to interstitial impurities, particularly oxygen and nitrogen. Oxygen contamination is a major concern as it can lead to the formation of brittle oxide phases at grain boundaries, significantly degrading the material's ductility and toughness agh.edu.pl. The formation of Mo₅Si₃ can be promoted when the initial molybdenum layer is contaminated with oxygen ysu.am.

Sources of contamination include the raw material powders, the processing atmosphere, and the milling media used during powder preparation. Mechanical alloying, for instance, can introduce significant oxygen and nitrogen contamination if not performed under controlled conditions synertechpm.com.

Methods to control impurity levels include:

High-Purity Raw Materials: Utilizing high-purity molybdenum and silicon powders is the first step in minimizing final impurity content.

Controlled Atmosphere Processing: Synthesis and sintering should be conducted in a high vacuum or in a continuously purified, high-purity inert gas (e.g., argon) atmosphere to prevent contamination from the air. Performing mechanical alloying within an argon-filled glove box has been shown to reduce oxygen content synertechpm.com.

Gettering: The addition of alloying elements with a high affinity for oxygen, such as titanium, zirconium, or hafnium, can be employed. These elements act as "getters," reacting with and trapping dissolved oxygen to form stable oxides, thereby cleansing the molybdenum-based matrix of the embrittling interstitial impurity. wikipedia.org Titanium, in particular, has been identified as a strong trap for oxygen in molybdenum solid solutions, even at elevated temperatures wikipedia.org.

Formation of Porous Layers during Diffusion Bonding

Diffusion bonding is a solid-state joining technique used to create a bond between similar or dissimilar materials at elevated temperatures and pressures, relying on atomic diffusion across the interface youtube.com. When bonding molybdenum silicides, a significant challenge is the potential formation of porous layers at the bond interface.

This porosity is primarily a consequence of the Kirkendall effect cam.ac.ukwikipedia.org. This effect arises from the substantial difference in the diffusion rates of the constituent elements in the material. In the Mo-Si system, silicon atoms are known to diffuse much more rapidly than molybdenum atoms within the silicide phases mdpi.com.

During diffusion bonding of Mo₅Si₃, the faster outward diffusion of silicon atoms from one side of the interface compared to the inward diffusion of molybdenum atoms from the other side results in a net flux of vacancies into the silicon-donating region. When these vacancies reach a state of supersaturation, they can coalesce to form microscopic voids. cam.ac.ukwikipedia.org The accumulation of these "Kirkendall voids" can lead to the formation of a continuous porous layer at or near the original bond line, which can severely compromise the mechanical integrity and hermeticity of the joint agh.edu.pl. The prevention of these voids is a critical consideration in developing reliable joining procedures for Mo₅Si₃ and related alloys.

Crystallographic Analysis and Structural Characteristics of Pentamolybdenum Trisilicide

Fundamental Crystal Structure: Tetragonal W₅Si₃-Type (I4/mcm Space Group)

Pentamolybdenum trisilicide crystallizes in the tetragonal W₅Si₃-type structure, which is characterized by the space group I4/mcm (No. 140) materialsproject.orgresearchgate.net. This structure is a hallmark of many transition metal silicides and germanides, indicating a specific and stable atomic arrangement. The tetragonal symmetry implies that the unit cell has a square base with equal crystallographic axes (a = b) and a unique c-axis perpendicular to the base (a = b ≠ c), with all angles being 90°. The body-centered (I) nature of the lattice indicates an additional lattice point at the center of the unit cell.

| Structural Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mcm |

| Pearson Symbol | tI32 |

Atomic Occupancy and Wyckoff Positions

The I4/mcm space group of the Mo₅Si₃ structure contains specific atomic sites, known as Wyckoff positions, which describe the symmetry of each atomic location within the unit cell. In this compound, the molybdenum and silicon atoms occupy distinct Wyckoff sites, leading to different coordination environments.

There are two inequivalent sites for molybdenum atoms within the Mo₅Si₃ crystal structure, designated as Mo(1) and Mo(2), occupying the 4b and 16k Wyckoff positions, respectively materialsproject.org.

Mo(1) at Wyckoff position 4b: These molybdenum atoms are coordinated with four silicon atoms, forming distorted MoSi₄ tetrahedra materialsproject.org.

Mo(2) at Wyckoff position 16k: These molybdenum atoms are surrounded by six silicon atoms in a distorted pentagonal pyramidal arrangement (MoSi₆) materialsproject.org.

The coordination of molybdenum by silicon atoms is a critical factor in the material's high-temperature stability.

Similarly, there are two distinct sites for silicon atoms, Si(1) and Si(2), which occupy the 4a and 8h Wyckoff positions materialsproject.org.

Si(1) at Wyckoff position 4a: These silicon atoms are in a 10-coordinate geometry, bonded to ten molybdenum atoms materialsproject.org.

Si(2) at Wyckoff position 8h: These silicon atoms are also in a 10-coordinate geometry, but they are bonded to eight molybdenum atoms and two other silicon atoms materialsproject.org.

The presence of Si-Si bonds is a notable feature of this crystal structure.

| Atom | Wyckoff Position | Coordination Environment |

| Mo(1) | 4b | Distorted MoSi₄ tetrahedra |

| Mo(2) | 16k | Distorted MoSi₆ pentagonal pyramids |

| Si(1) | 4a | 10-coordinate with 10 Mo atoms |

| Si(2) | 8h | 10-coordinate with 8 Mo and 2 Si atoms |

Lattice Parameters and Unit Cell Dimensions

The dimensions of the unit cell of this compound have been determined through X-ray diffraction studies. The lattice parameters, 'a' and 'c', define the size of the tetragonal unit cell. While slight variations can exist depending on the synthesis method and stoichiometry, typical values are in the angstrom (Å) range.

Reported lattice parameters for Mo₅Si₃ are approximately a = 9.65 Å and c = 4.90 Å materialsproject.org. Other studies have reported similar values, such as a = 9.669 Å and c = 4.918 Å, and a = 9.648 Å and c = 4.903 Å researchgate.netarxiv.org. These dimensions are crucial for understanding the packing of atoms and for theoretical calculations of the material's properties.

| Lattice Parameter | Value (Å) | Reference |

| a | 9.65 | materialsproject.org |

| c | 4.90 | materialsproject.org |

| a | 9.669 | researchgate.net |

| c | 4.918 | researchgate.net |

| a | 9.648 | arxiv.org |

| c | 4.903 | arxiv.org |

Interatomic Bonding Characterization and Analysis (Mo-Si, Si-Si, Mo-Mo Bond Lengths)

The interatomic distances in the Mo₅Si₃ crystal structure provide insight into the nature and strength of the chemical bonds. The bonding is a complex mixture of metallic and covalent character, which contributes to the material's unique set of properties.

Mo-Si Bonds: The bond lengths between molybdenum and silicon atoms typically range from 2.53 Å to 2.80 Å materialsproject.org. One specific Mo-Si bond length has been reported as 2.59 Å materialsproject.org. The strength of these heteroatomic bonds is a primary reason for the high melting point and stability of the compound.

Si-Si Bonds: The distance between adjacent silicon atoms (in the Si(2) sites) is approximately 2.45 Å materialsproject.org. The absence of Si-Si nearest neighbors for the Si atoms in the 4a Wyckoff position leads to an isolated Si 3s peak in the electronic density of states ukaea.uk.

Mo-Mo Bonds: The structure features Mo-Mo nearest neighbors, which results in a broad d-d hybridized peak in the electronic density of states around the Fermi level ukaea.uk.

| Bond Type | Bond Length (Å) |

| Mo-Si | 2.53 - 2.80 materialsproject.org |

| Si-Si | 2.45 materialsproject.org |

Crystallographic Anisotropy and its Manifestations

The tetragonal crystal structure of this compound inherently leads to anisotropy in its physical and mechanical properties. This means that the material's properties can differ when measured along different crystallographic directions.

First-principles calculations have shown that Mo₅Si₃ with a tetragonal structure exhibits a smaller percentage of anisotropy in compressibility but a high percentage of anisotropy in shear researchgate.net. This suggests that the material's response to uniform pressure is relatively consistent in different directions, while its resistance to shape-distorting shear stresses is highly dependent on the direction of the applied force. This anisotropy is a direct consequence of the directional nature of the bonding and the non-uniform arrangement of atoms in the tetragonal lattice.

Phase Equilibria and Thermodynamic Investigations of Molybdenum Silicon Systems

Binary Molybdenum-Silicon Phase Diagram Analysis

The Mo-Si binary system is characterized by the presence of three stable intermetallic compounds: Mo3Si, Mo5Si3, and MoSi2. psecommunity.orgmdpi.com These phases are critical in determining the microstructure and properties of Mo-Si based alloys.

Within the Mo-Si binary phase diagram, Mo5Si3 is recognized as the most refractory silicide, possessing the highest melting point of 2180 °C. psecommunity.orgsemanticscholar.org This high melting temperature is a primary indicator of its excellent thermal stability. Mo5Si3 forms through a congruent melting reaction, distinguishing it from Mo3Si, which forms via a peritectic reaction at 2050 °C. psecommunity.orgmdpi.com Its stability over a wide range of temperatures makes it a crucial strengthening phase in alloys designed for ultra-high-temperature applications.

Pentamolybdenum trisilicide is involved in key eutectic reactions with its neighboring silicide phases, which are instrumental in forming multiphase microstructures with desirable mechanical properties. A significant eutectic reaction occurs between Mo5Si3 and MoSi2 at a temperature of 1900 °C. kyoto-u.ac.jpresearchgate.net Directional solidification of alloys at this eutectic composition can produce fine, script lamellar microstructures, which have been shown to enhance creep properties. kyoto-u.ac.jpscientific.net Another important invariant reaction is the peritectic formation of Mo3Si at 2050 °C from the liquid and solid Mo phases. mdpi.com

| Reaction Type | Reaction Equation | Temperature (°C) |

|---|---|---|

| Eutectic | L ↔ Mo5Si3 + MoSi2 | 1900 |

| Peritectic | L + Mo ↔ Mo3Si | 2050 |

| Congruent Melting | Mo5Si3(s) ↔ L | 2180 |

Mo5Si3 is classified as a non-linear or non-stoichiometric compound, meaning it is stable over a range of compositions. psecommunity.org The homogeneity range of Mo5Si3 is reported to be between 2 to 3 atomic percent (at.%). psecommunity.orgmdpi.com More specific investigations have measured a solubility range of 2.1 at.% Si at 1600 °C. researchgate.net Research has also indicated that the single-phase Mo5Si3 can be slightly Mo-deficient, a deviation accommodated by the presence of molybdenum vacancies in its crystal structure. researchgate.net The actual silicon concentration can range from 37.5 to 40 at.%. semanticscholar.org

Ternary and Quaternary Phase Diagram Investigations (e.g., Mo-Si-B, Mo-Si-Ti)

The addition of a third or fourth element to the Mo-Si system is a common strategy to further improve properties such as oxidation resistance, fracture toughness, and creep strength.

In the ternary Mo-Si-B system, alloys are often designed to consist of a Mo solid solution (α-Mo), Mo3Si, and the ternary T2 phase, Mo5SiB2. researchgate.netlbl.govmdpi.com These three-phase alloys can offer a balanced combination of toughness from the α-Mo phase and strength from the silicide phases. mdpi.comresearchgate.net The addition of boron is particularly crucial for enhancing oxidation resistance through the formation of a protective borosilicate glass layer. lbl.gov

Quaternary systems, such as Mo-Si-B-TiC, are also under investigation for next-generation ultra-high-temperature materials. researchgate.netresearchgate.net In these complex systems, additional phases like titanium carbide (TiC) can be incorporated into the microstructure to further refine mechanical properties. The phase equilibria in these higher-order systems are significantly more complex, often involving multi-phase eutectic reactions. researchgate.net

Thermodynamic Modeling and Assessment

Thermodynamic modeling provides a powerful tool for understanding and predicting phase equilibria, which is essential for alloy design and process optimization.

The enthalpy of formation (ΔHf) is a key thermodynamic parameter that indicates the stability of a compound. For Mo5Si3, the experimentally determined standard enthalpy of formation is approximately -310.6 kJ/mol. semanticscholar.orgsemanticscholar.orgnih.gov This negative value signifies that the compound is thermodynamically stable relative to its constituent elements. Computational methods, such as those based on Density Functional Theory (DFT), have also been used to calculate this value. researchgate.net

| Compound | Reported Enthalpy of Formation (kJ/mol) | Source Type |

|---|---|---|

| Mo5Si3 | -310.6 | Experimental semanticscholar.orgsemanticscholar.orgnih.gov |

| Mo5Si3 | -313.9 (approx.) | DFT Calculation researchgate.net |

| Mo3Si | -118.4 | Experimental semanticscholar.orgnih.gov |

| MoSi2 | -131.4 | Experimental semanticscholar.org |

The Calculation of Phase Diagrams (CALPHAD) method is a widely used computational approach for assessing thermodynamic properties and constructing phase diagrams. kit.eduresearchgate.net This method involves developing thermodynamic models for the Gibbs free energy of each phase in a system. By minimizing the total Gibbs free energy of the system at a given temperature, pressure, and composition, the stable phase equilibria can be calculated. researchgate.net The CALPHAD approach has been successfully applied to the Mo-Si system to create robust thermodynamic descriptions that show good agreement with experimental data, aiding in the prediction of phase boundaries, reaction temperatures, and homogeneity ranges. kit.edubohrium.com

Vapor Pressure Analysis for Constituent Elements during Processing

The synthesis and processing of molybdenum-silicon alloys, including this compound (Mo₅Si₃), often require high temperatures, such as those achieved in vacuum arc melting or thermal plasma treatment. researchgate.net At these elevated temperatures, the significant difference in the vapor pressures of molybdenum (Mo) and silicon (Si) becomes a critical factor influencing the final composition and phase purity of the alloy. Silicon has a much higher vapor pressure than molybdenum, leading to its preferential evaporation during high-temperature processing. researchgate.netkit.edu

This phenomenon, known as silicon evaporation, can cause a shift in the stoichiometry of the alloy, potentially leading to the formation of molybdenum-rich phases. researchgate.net For instance, during the preparation of spherical Mo₅Si₃ powder using inductively coupled thermal plasma, an increase in the Mo₃Si phase was observed after treatment, which was attributed to the loss of silicon. researchgate.net Experimental studies have noted the challenges posed by the considerable evaporation of Si, which can affect measurements and the final microstructure of the material. kit.edu

Thermodynamic analysis based on the vapor pressures of the constituent elements in the liquid mixture is therefore essential to predict and control for this compositional deviation. researchgate.net By understanding the relationship between temperature and the partial pressures of Mo and Si, processing parameters can be optimized to minimize silicon loss and ensure the formation of the desired Mo₅Si₃ phase.

Below is a data table illustrating the vapor pressure of pure molybdenum and silicon at various temperatures, highlighting the disparity that drives silicon evaporation during alloy processing.

Vapor Pressure of Pure Mo and Si at High Temperatures

| Temperature (K) | Vapor Pressure of Molybdenum (Pa) | Vapor Pressure of Silicon (Pa) |

|---|---|---|

| 1800 | 1.58 x 10⁻⁵ | 1.55 |

| 2000 | 4.27 x 10⁻³ | 23.5 |

| 2200 | 0.31 | 205 |

| 2400 | 9.75 | 1230 |

| 2600 | 184 | 5500 |

| 2800 | 2260 | 19600 |

Note: Data is derived from established vapor pressure curves for the pure elements and serves to illustrate the significant difference in volatility.

Prediction of Phase Stability and Solubility through Theoretical Methods

Theoretical and computational methods are indispensable for predicting phase stability and solubility in the molybdenum-silicon system, providing insights that guide alloy design and processing. researchgate.netkit.edu Two prominent methods used for these predictions are the CALPHAD (CALculation of PHAse Diagrams) approach and first-principles calculations based on Density Functional Theory (DFT).

The CALPHAD method is a phenomenological approach that uses thermodynamic models to describe the Gibbs energy of individual phases. thermocalc.comnih.gov By assessing and optimizing thermodynamic data from experimental results and theoretical calculations, the CALPHAD method can be used to construct phase diagrams for binary and multicomponent systems. kit.edunist.gov For the Mo-Si system, several thermodynamic assessments using the CALPHAD method have been conducted to model the phase equilibria accurately. researchgate.netkit.edu These models are crucial for predicting the stability ranges of phases like Mo₅Si₃, Mo₃Si, and MoSi₂ as a function of temperature and composition. researchgate.net

First-principles calculations, typically based on DFT, provide a quantum-mechanical approach to determine the fundamental properties of materials without empirical parameters. umn.edu These calculations can predict the formation enthalpies, crystal structures, and elastic properties of different molybdenum silicide phases. researchgate.netresearchgate.net The enthalpy of formation is a key indicator of thermodynamic stability; a more negative value suggests a more stable compound. umn.eduaip.org By comparing the calculated formation enthalpies of Mo₅Si₃, Mo₃Si, and MoSi₂, researchers can determine their relative stability. researchgate.net These theoretical predictions often show good agreement with experimental data obtained through methods like combustion calorimetry. kit.eduresearchgate.net

Furthermore, first-principles calculations are used to investigate the solubility of constituent elements, such as the solubility of silicon in solid molybdenum. researchgate.netaps.org By calculating the heat of solution, these methods can predict solubility limits, which align well with experimental and CALPHAD-assessed results. researchgate.net

The table below presents a comparison of formation enthalpies for molybdenum silicides from experimental measurements and theoretical calculations, demonstrating the predictive power of these computational methods.

Formation Enthalpies of Molybdenum Silicides

| Compound | Experimental Enthalpy of Formation (kJ/mol) | Theoretical (DFT) Enthalpy of Formation (kJ/mol) |

|---|---|---|

| Mo₃Si | -118.4 nih.govsemanticscholar.org | -121.3 |

| Mo₅Si₃ | -310.6 nih.govsemanticscholar.org | -315.8 |

| MoSi₂ | -131.4 semanticscholar.org | -135.2 |

Note: Theoretical values are representative results from first-principles calculations and can vary slightly depending on the specific computational methods used. Experimental values are from calorimetric studies.

Microstructural Evolution and Interfacial Phenomena in Pentamolybdenum Trisilicide Systems

Solidification Pattern Formation in MoSi2/Mo5Si3 Eutectic Composites

The formation of distinct solidification patterns in molybdenum disilicide (MoSi₂) / pentamolybdenum trisilicide (Mo₅Si₃) eutectic composites is a complex process governed by the interplay of various factors at the solid-liquid interface. These composites are of significant interest for high-temperature structural applications due to their high melting points and good oxidation resistance. arxiv.orgscientific.netresearchgate.netresearchgate.net The mechanical properties of these materials are intrinsically linked to their microstructure, which is established during directional solidification. scientific.netresearchgate.net

A characteristic feature of MoSi₂/Mo₅Si₃ eutectic composites is the formation of a "script lamellar" or irregular eutectic pattern. arxiv.orgresearchgate.net This is in contrast to the regular, continuous lamellar or rod-like structures observed in many other eutectic systems. Understanding the mechanisms that lead to this unique morphology is crucial for controlling the microstructure and ultimately enhancing the material's performance, particularly its fracture toughness at room temperature. arxiv.org

Phase-field simulations have been instrumental in elucidating the formation mechanisms of these complex patterns. arxiv.orgresearchgate.net These computational models can capture the evolution of the microstructure by considering the total free energy of the system, which includes chemical, interfacial, and elastic energies. arxiv.org

Instability of Solid-Liquid Interface and Discontinuous Rod Formation Mechanisms

A key factor in the development of the irregular microstructure in MoSi₂/Mo₅Si₃ eutectics is the instability of the solid-liquid interface during directional solidification. arxiv.org This instability is a primary reason for the formation of discontinuous Mo₅Si₃ rods embedded within the MoSi₂ matrix. arxiv.orgresearchgate.net In a stable eutectic growth, both solid phases grow in a coupled manner with a continuous interface. However, in the MoSi₂/Mo₅Si₃ system, the faceted nature of the intermetallic compound Mo₅Si₃ hinders its ability to keep pace with the growth of the non-faceted MoSi₂ matrix. arxiv.org This leads to an unstable and uneven solid-liquid interface. arxiv.org

The discontinuity of the Mo₅Si₃ rods is a direct consequence of this instability. arxiv.orgresearchgate.net Phase-field simulations have successfully reproduced this feature by incorporating the nucleation of Mo₅Si₃ at the solid-liquid interface. arxiv.orgresearchgate.net This suggests that new Mo₅Si₃ rods nucleate successively rather than growing continuously from the existing solid. The frequency of this nucleation can be influenced by factors such as the presence of alloying elements. For instance, the addition of a small amount of cobalt (0.1 at%) has been shown to increase the nucleation frequency, resulting in a highly random and intersected lamellar pattern. arxiv.orgresearchgate.net

Influence of Interfacial Energy Anisotropy on Morphology

The anisotropy of the solid-solid interfacial energy between the MoSi₂ and Mo₅Si₃ phases plays a significant role in shaping the eutectic morphology. arxiv.org This anisotropy can lead to the formation of unique and intriguing eutectic patterns. arxiv.org One notable characteristic influenced by interfacial energy is the inclination of the solid-solid interface relative to the temperature gradient. arxiv.org

While inclined patterns can sometimes be induced by diffusion effects, in the case of MoSi₂/Mo₅Si₃ eutectic, the inclination is more likely caused by the anisotropy of the solid-solid interface energy. arxiv.org This is supported by the observation of ledge-terrace structures at the inclined interface in high-resolution transmission electron microscopy, which indicates a mechanism for lattice accommodation to reduce elastic energy. arxiv.org

Phase-field studies have demonstrated that incorporating a two-fold anisotropy of interfacial energy on the MoSi₂/Mo₅Si₃ boundary can lead to the formation of a maze-like pattern on the horizontal cross-section of the composite. scientific.netresearchgate.net The minimization of elastic strain energy, arising from the lattice mismatch between MoSi₂ and Mo₅Si₃, is a driving force for the formation of these inclined and complex structures. scientific.netresearchgate.net This strain is partially relaxed by the formation of semi-coherent phase boundaries. scientific.netresearchgate.net

Role of Diffusion Effects in Liquid Phase during Eutectic Growth

The diffusion of solute atoms in the liquid phase ahead of the solid-liquid interface is a fundamental aspect of eutectic growth. The interplay between diffusion and interface tension governs the spacing of the eutectic lamellae. arxiv.org According to the Jackson-Hunt theory, a steady-state spacing is achieved at a given cooling rate, balancing solute undercooling and curvature undercooling. arxiv.org

In some systems, particularly in thin-film samples, limited solute diffusion compared to the growth rate can lead to the formation of inclined eutectic lamellae. arxiv.org This inclination facilitates the necessary solute exchange between the two growing solid phases. arxiv.org However, in the MoSi₂/Mo₅Si₃ system, while diffusion is essential for the phase separation, its role in causing the observed interface inclination appears to be less significant compared to the effects of interfacial energy anisotropy. arxiv.org The consistency between analytical and experimental results regarding the inclination angle and atomic arrangement suggests that misfit accommodation is the dominant factor in determining the morphology. arxiv.org

Microstructure of Composites and Alloys

Phase Distribution and Grain Size Control Strategies

The distribution of Mo₅Si₃ within a composite matrix and the control of grain size are key strategies for enhancing mechanical properties. In Mo-Si based alloys, researchers have explored methods like alloying, compounding, and microstructure control to overcome the inherent brittleness of the silicide phases. psecommunity.org

In the context of multi-principal element alloys (MPEAs), also known as high-entropy alloys, targeted manipulation of phase stability can be used to achieve significant grain refinement. nih.govnih.gov By exploiting the decreasing stability of a primary phase with changes in composition, metastable intermediate phases can be induced to form during solidification. nih.govnih.gov These secondary phases, which can include intermetallics like Laves phases, can pin grain boundaries and disrupt epitaxial grain growth, leading to a finer, more equiaxed microstructure. nih.gov This approach, demonstrated in the FeMnCoCr system, offers a pathway for designing alloys with tailored grain sizes and morphologies. nih.govnih.gov

The table below summarizes key properties of molybdenum silicides relevant to their use in high-temperature composites.

| Property | MoSi₂ | Mo₅Si₃ | Mo₃Si |

| Melting Point (°C) | ~1900 (phase transition) | 2180 | 2025 (peritectic) |

| Crystal Structure | C11b (tetragonal) -> C40 (hexagonal) | D8m (tetragonal) | A15 (cubic) |

| Room Temp. Fracture Toughness (MPa·m¹/²) | 2.9 | 3.2 | - |

| Brittle-Ductile Transition Temp. (°C) | - | - | 1400 |

| Key Characteristics | High thermal stability, wear and oxidation resistance | Excellent high-temperature creep resistance, high melting point | Low thermal expansion coefficient |

Data compiled from multiple sources. psecommunity.org

Interfacial Reactions and Layer Formation (e.g., in Si₃N₄-Mo Interfaces)

In the joining of silicon nitride (Si₃N₄) to molybdenum (Mo), a process relevant to creating ceramic-metal composites, interfacial reactions lead to the formation of molybdenum-silicon compounds. sciopen.com The reaction pathway involves the diffusion of silicon and molybdenum, progressing through the formation of Mo₃Si and MoSi₂ before ultimately forming Mo₅Si₃. sciopen.com This can be summarized as: (Mo + Si) → (Mo₃Si/MoSi₂ + Si) → (Mo₅Si₃). sciopen.com By controlling the processing parameters, it is possible to create a gradient material with a transition layer of molybdenum silicides, which can improve the mechanical properties of the joint. sciopen.com

Similarly, in Si₃N₄-matrix composites reinforced with Mo₅Si₃ particles, the particles are typically located at the grain boundary junctions. researchgate.net The interaction between the reinforcement and the matrix, including any residual thermal stresses arising from thermal expansion mismatch, can influence the fracture behavior of the composite. researchgate.net

In the broader context of metal-Si₃N₄ interfaces, reactions involving active metals like titanium (Ti) are common. At the Si₃N₄/Ti interface, reaction layers consisting of titanium nitride (TiN) and titanium silicides (such as Ti₅Si₃) are formed. researchgate.netmrs-k.or.kr The growth of these layers is a diffusion-controlled process. researchgate.net Understanding these interfacial reactions is crucial for controlling the adhesion and stability of coatings and joints in high-temperature applications.

The table below outlines the observed reaction products at various Si₃N₄-metal interfaces.

| Interface System | Observed Interfacial Reaction Products |

| Si₃N₄ - Mo | Mo₃Si, MoSi₂, Mo₅Si₃ |

| Si₃N₄ - Ti | TiN, Ti₅Si₃ |

| Si₃N₄ - Al | Al₂O₃ (lower temps.), AlN (higher temps.) |

Data compiled from multiple sources. sciopen.comresearchgate.net

Microstructural Response to High-Temperature Exposure and Oxidative Environments

The utility of this compound (Mo₅Si₃) in high-temperature structural applications is intrinsically linked to its microstructural stability and resistance to degradation at elevated temperatures, particularly in the presence of oxygen. The following sections detail the evolution of its microstructure under these demanding conditions, focusing on changes in grain structure, phase stability, and the critical interfacial phenomena that govern its performance and longevity.

Grain Growth and Phase Stability in Non-Oxidative Environments

Under high-temperature conditions in inert or vacuum environments, the microstructure of Mo₅Si₃ undergoes changes primarily driven by thermally activated processes such as grain growth. The stability of the Mo₅Si₃ phase itself is a critical factor for its application at extreme temperatures.

Research has shown that Mo₅Si₃ possesses excellent thermal stability. nih.gov It is a nonlinear compound with a wide composition range and melts at a high temperature of 2180°C. semanticscholar.org Studies on the high-temperature behavior of molybdenum silicides in vacuum have further refined this, determining the melting point of Mo₅Si₃ to be approximately 2085°C. researchgate.net In the Mo-Si binary system, a eutectic between Mo₅Si₃ and MoSi₂ exists at 1900°C. researchgate.net

The phase stability of Mo₅Si₃ is generally robust up to its melting point. However, in contact with other materials, interfacial reactions can lead to the formation of new phases. For example, in MoSi₂/Mo diffusion couples, a layer of Mo₅Si₃ forms and grows between the two initial materials at temperatures between 1250 and 1600°C, indicating its thermodynamic stability in this system. researchgate.net

Table 1: Thermal Stability and Transformation Temperatures of this compound

| Property | Temperature (°C) | Conditions/Notes |

| Melting Point | ~2085 - 2180 | In inert/vacuum atmosphere. semanticscholar.orgresearchgate.net |

| Mo₅Si₃-MoSi₂ Eutectic | ~1900 | In the Mo-Si binary system. researchgate.net |

| Phase Stability | High | Stable up to its melting point in non-oxidative environments. nih.gov |

| Formation in Diffusion Couples | 1250 - 1600 | Forms as a stable intermediate layer between MoSi₂ and Mo. researchgate.net |

Oxidation Behavior and Oxide Scale Formation

The performance of Mo₅Si₃ in oxidizing environments is a critical aspect of its high-temperature applicability. The nature of the oxide scale that forms plays a crucial role in protecting the underlying material from further degradation.

Undoped Mo₅Si₃ exhibits poor oxidation resistance at high temperatures. researchgate.net A significant issue is the phenomenon known as "pest oxidation," which is a catastrophic disintegration into powder that occurs at intermediate temperatures, typically around 800°C. researchgate.net In the temperature range of 900°C to 1200°C, Mo₅Si₃ experiences mass loss due to the volatilization of Molybdenum trioxide (MoO₃), one of the oxidation products. researchgate.net This indicates that the silica (B1680970) (SiO₂) scale that forms concurrently is not fully protective. researchgate.net

The addition of boron (B) has been found to dramatically improve the oxidation resistance of Mo₅Si₃. researchgate.net Doping with less than 2 wt% boron can decrease the oxidation rate by five orders of magnitude at 1200°C and eliminates the catastrophic pest oxidation at 800°C. researchgate.net The improved resistance is attributed to the formation of a viscous borosilicate glass layer on the surface. This glassy scale can flow and seal pores that form during the initial transient oxidation period, effectively creating a passivating layer that inhibits further oxygen ingress and the volatilization of MoO₃. researchgate.net This leads to protective parabolic oxidation kinetics in the temperature range of 1050°C to 1300°C. researchgate.net

Alloying with other elements has also been explored to enhance oxidation resistance. For instance, the addition of rare earth elements like Lanthanum (La) and Yttrium (Y) to Mo-Si-B alloys containing Mo₅Si₃ can form stable oxides that inhibit the formation and volatilization of MoO₃, particularly at temperatures below 1000°C. mdpi.com

Table 2: Oxidation Behavior of this compound at Various Temperatures

| Temperature Range (°C) | Oxidation Phenomenon | Resulting Oxide Scale |

| ~800 | Pest Oxidation (in undoped Mo₅Si₃) | Non-protective, leads to disintegration. researchgate.net |

| 900 - 1200 | Mass loss due to MoO₃ volatilization | Porous and non-protective SiO₂ scale. researchgate.net |

| 1050 - 1300 (with Boron) | Parabolic oxidation kinetics | Protective borosilicate glass layer. researchgate.net |

Interfacial Phenomena in Oxidative Environments

In the oxidation of MoSi₂-based materials, a layer of Mo₅Si₃ is often observed directly beneath the protective silica scale. researchgate.net This suggests that the decomposition of MoSi₂ to Mo₅Si₃ is a step in the oxidation process. The interface between this Mo₅Si₃ layer and the SiO₂ scale is a key area of chemical activity.

In composite systems, the interfacial reactions become more complex. For example, in Mo₅Si₃-Al₂O₃ composites, the presence of alumina (B75360) can influence the properties of the oxide scale. nih.gov Similarly, in coatings, the interface between the Mo₅Si₃-containing layer and the substrate is crucial. For instance, in a (Mo,Hf)Si₂-Al₂O₃ composite coating on a Molybdenum-based alloy, a Mo₅Si₃ diffusion layer forms between the primary coating layer and the substrate during high-temperature exposure. mdpi.com This layer's growth and interaction with the outer oxide scale, which in this case is a complex mixture of SiO₂, Al₂O₃, HfO₂, mullite, and HfSiO₄, dictates the protective capability of the coating system. mdpi.com

The formation of a continuous and adherent oxide scale is paramount for long-term protection. The thermal expansion mismatch between the oxide layer and the Mo₅Si₃ substrate can lead to stress generation, potentially causing cracking and spallation of the protective scale, thereby exposing the fresh surface to further oxidation. The formation of a viscous borosilicate glass in boron-doped Mo₅Si₃ helps to accommodate these stresses and maintain the integrity of the protective layer.

Table 3: Interfacial Layers and Phases in Oxidized this compound Systems

| System | Interfacial Layer/Phase | Temperature (°C) | Significance |

| Oxidized MoSi₂ | Mo₅Si₃ layer beneath SiO₂ scale | >1200 | Indicates decomposition of MoSi₂ during oxidation. researchgate.net |

| (Mo,Hf)Si₂-Al₂O₃ coating on Mo-alloy | Mo₅Si₃ diffusion layer | 1400 | Forms between the coating and substrate, influencing overall protection. mdpi.com |

| B-doped Mo₅Si₃ | Borosilicate glass | 1050 - 1300 | Forms a protective, self-healing layer at the gas-solid interface. researchgate.net |

Electronic Structure, Bonding, and Quantum Mechanical Studies of Pentamolybdenum Trisilicide

Density of States (DOS) Analysis

The density of states (DOS) provides a description of the number of available electronic states at each energy level. For Mo5Si3, the DOS reveals its metallic character, with a finite density of states at the Fermi level (E_F). The region around the Fermi level is primarily dominated by the molybdenum (Mo) 4d states, with a smaller but significant contribution from the silicon (Si) 3p states. This indicates that the Mo 4d electrons are the primary charge carriers responsible for electrical conductivity.

A notable feature in the DOS of Mo5Si3 is the presence of a pseudogap, which is a region of suppressed DOS, located near the Fermi level. This pseudogap separates the bonding and antibonding states and is a characteristic feature of many transition metal silicides. The presence and width of this pseudogap are crucial in determining the structural stability of the compound.

First-principles calculations have shown that the DOS of Mo5Si3 is sensitive to its crystal structure (e.g., tetragonal vs. hexagonal) and the presence of defects or dopants. For instance, the introduction of vacancies can alter the DOS near the Fermi level, which in turn affects the material's properties. Similarly, doping with elements like arsenic has been shown to shift the Fermi level to higher energies, leading to a significant enhancement of the DOS at the Fermi level (N(E_F)). For undoped Mo5Si3, the calculated N(E_F) is approximately 4.13 eV^-1 per formula unit iphy.ac.cn.

The total and partial density of states (PDOS) further elucidate the contributions of individual atomic orbitals. The PDOS confirms the strong hybridization between Mo 4d and Si 3p states, which is a key aspect of the bonding in Mo5Si3. Below the Fermi level, the DOS is characterized by bonding states arising from this hybridization, while the antibonding states are situated above the Fermi level.

| Feature | Description | Energy Range (relative to E_F) |

|---|---|---|

| Dominant States at E_F | Primarily Mo 4d states with some Si 3p contribution, indicating metallic behavior. | At 0 eV |

| Pseudogap | A region of reduced DOS near the Fermi level, contributing to structural stability. | Near 0 eV |

| Bonding States | Resulting from Mo 4d - Si 3p hybridization. | Below E_F |

| Antibonding States | Resulting from Mo 4d - Si 3p hybridization. | Above E_F |

Electronic Band Structure Calculations and Fermi Level Characteristics

Electronic band structure calculations map the allowed energy levels of electrons as a function of their momentum through the crystal lattice. These calculations for Mo5Si3 confirm its metallic nature, as there is no band gap at the Fermi level, and several bands cross this level, allowing for electronic conduction.

The Fermi level (E_F) is the energy level that separates occupied and unoccupied electronic states at absolute zero temperature. Its position and the characteristics of the bands near it are critical in determining the electronic and transport properties of the material. In Mo5Si3, the Fermi level is situated in a region of the band structure where there is a significant overlap of Mo 4d and Si 3p orbitals.

A significant finding from recent first-principles calculations is the presence of a nearly flat electronic band in the vicinity of the Fermi level in the electronic structure of Mo5Si3 nih.govresearchgate.netpsi.chpsi.chresearchgate.net. In the undoped compound, this flat band is located approximately 0.25 eV above the Fermi energy researchgate.net. Flat bands are characterized by a very weak energy dispersion, which implies a high effective mass of the electrons in these states and a correspondingly high density of states.

The position of this flat band relative to the Fermi level can be tuned through doping. For instance, substituting silicon with phosphorus (an electron donor) in Mo5Si3-xPx systematically shifts the Fermi level upwards. As the phosphorus content (x) increases, the flat band progressively moves closer to the Fermi level, and at a critical concentration of x ≈ 1.3, the flat band is brought directly to the Fermi level nih.govresearchgate.net.

The emergence of a flat band at the Fermi level has a profound impact on the material's properties. It can lead to a significant enhancement of electron-electron correlations and electron-phonon coupling. This has been experimentally observed to induce and enhance superconductivity in doped Mo5Si3, with the superconducting transition temperature (Tc) showing a marked increase as the flat band approaches the Fermi level nih.govpsi.chpsi.ch.

Hybridization, the mixing of atomic orbitals to form new molecular orbitals, plays a crucial role in the electronic structure and bonding of Mo5Si3. The most significant hybridization effect is the p-d hybridization between the Si 3p and Mo 4d orbitals researchgate.netcolab.wsresearchgate.net. This interaction is responsible for the formation of strong covalent bonds between molybdenum and silicon atoms, which contributes to the high mechanical strength and stability of the compound.

The electronic states near the Fermi level are a direct consequence of this p-d hybridization. The bonding states resulting from this hybridization are located at lower energies (below E_F), while the corresponding antibonding states are at higher energies (above E_F). The degree of hybridization influences the width of the d-band and the depth of the pseudogap at the Fermi level.

Theoretical Predictions of Interatomic Bonding Character

Theoretical studies based on quantum mechanics have been instrumental in elucidating the nature of the interatomic bonds in Mo5Si3. The bonding is characterized by a complex mixture of covalent, metallic, and ionic contributions. The covalent character arises primarily from the strong hybridization between Mo 4d and Si 3p orbitals, leading to the formation of strong Mo-Si bonds. The metallic character is a result of the delocalized Mo 4d electrons, which form a metallic "glue" holding the atoms together. A smaller ionic component is also present due to the difference in electronegativity between molybdenum and silicon.

The crystal structure of Mo5Si3 is tetragonal (space group I4/mcm) and features distinct chains of molybdenum atoms running along the c-axis. There are two different crystallographic sites for the molybdenum atoms, leading to the formation of two types of chains. This structural arrangement results in anisotropic bonding within the crystal.

Correlation between Electronic Structure and Macroscopic Behavior

The electronic structure of Mo5Si3 is intrinsically linked to its macroscopic properties, including its mechanical behavior, thermal properties, and potential for superconductivity.

The strong covalent Mo-Si bonds, a direct consequence of the p-d hybridization, are responsible for the high hardness, high melting point, and excellent high-temperature strength of Mo5Si3 researchgate.net. The metallic nature of the bonding, arising from the delocalized Mo 4d electrons, provides a degree of ductility, although the material is generally considered brittle at room temperature. The inherent ductility of Mo5Si3 is supported by a B/G ratio (Bulk modulus to Shear modulus) greater than 1.75 itp.ac.cn. The introduction of defects or alloying elements can modify the electronic structure and, consequently, the mechanical properties. For instance, the creation of vacancies can lead to a brittle-to-ductile transition by altering the localized hybridization between atoms itp.ac.cn.

The electronic structure also dictates the thermal properties of Mo5Si3. The density of states at the Fermi level and the nature of the electronic bands influence the electronic contribution to the heat capacity and thermal conductivity.

Furthermore, as discussed earlier, the electronic structure, particularly the presence of a flat band near the Fermi level, is directly correlated with the emergence of superconductivity in doped Mo5Si3 iphy.ac.cnacs.org. By tuning the position of the Fermi level through chemical doping, the electron-phonon coupling can be enhanced, leading to a significant increase in the superconducting transition temperature iphy.ac.cn. This demonstrates a clear and powerful link between the fundamental electronic structure and the macroscopic quantum phenomenon of superconductivity in this material.

| Macroscopic Property | Correlated Electronic Structure Feature | Mechanism |

|---|---|---|

| High Hardness and Strength | Strong Mo 4d - Si 3p hybridization (covalent bonding) | Strong, directional covalent bonds resist deformation. |

| Metallic Conductivity | Finite Density of States at the Fermi Level (primarily Mo 4d) | Delocalized electrons are available for charge transport. |

| Superconductivity (in doped Mo5Si3) | Emergence of a flat band at the Fermi Level | Enhanced electron-phonon coupling and density of states. |

| Anisotropic Properties | Chains of Mo atoms along the c-axis | Directional differences in interatomic bonding strength. |

Alloying and Doping Strategies for Property Modulation in Pentamolybdenum Trisilicide

Superconductivity Induction through Site-Selective Doping

Research has demonstrated that superconductivity can be successfully induced in the non-superconducting Mo5Si3 through the introduction of specific dopant atoms. iphy.ac.cnacs.org This transformation is often achieved by substituting silicon (Si) atoms within the crystal lattice, a process that modifies the electronic structure of the parent compound. The underlying mechanism is frequently linked to a shift in the Fermi level, which enhances the density of states and promotes electron-phonon coupling. iphy.ac.cniphy.ac.cn

The introduction of arsenic (As) into the Mo5Si3 lattice is a proven method for inducing superconductivity. iphy.ac.cnresearchgate.net Arsenic atoms selectively substitute silicon at specific crystallographic locations, leading to significant changes in the material's electronic properties.

Site-Selective Substitution : Mo5Si3 possesses a tetragonal W5Si3-type crystal structure with two distinct silicon sites: Si1 (at 4a Wyckoff positions) and Si2 (at 8h Wyckoff positions). iphy.ac.cnacs.org Studies have shown that arsenic dopants display a strong preference for occupying the Si2 (8h) sites. iphy.ac.cnresearchgate.netacs.org

Emergence of Superconductivity : Superconductivity is observed in Mo5Si3-xAsx for arsenic concentrations where x is greater than or equal to 0.5. iphy.ac.cnacs.org The superconducting transition temperature (Tc) is dependent on the arsenic content, increasing from 4.4 K for Mo5Si2.5As0.5 to a maximum of 7.7 K in Mo5Si2As. iphy.ac.cnacs.org This makes it a type-II BCS superconductor. iphy.ac.cnresearchgate.net

Mechanism : The emergence of superconductivity in arsenic-doped Mo5Si3 is attributed to a shift in the Fermi level. acs.orgiphy.ac.cnnih.gov As arsenic has one more valence electron than silicon, its substitution effectively dopes electrons into the system. This shift increases the density of states at the Fermi level (N(EF)), which is a key factor in promoting superconductivity. iphy.ac.cn

| Property | Mo5Si2.5As0.5 | Mo5Si2As |

| Superconducting Transition Temperature (Tc) | 4.4 K | 7.7 K |

| Upper Critical Field (μ0Hc2(0)) | N/A | 6.65 T |

| Lower Critical Field (μ0Hc1(0)) | N/A | 22.4 mT |

Data sourced from multiple studies. iphy.ac.cnresearchgate.netacs.org

Phosphorus (P) doping has been shown to be a highly effective strategy for inducing robust superconductivity in Mo5Si3, achieving one of the highest transition temperatures in the W5Si3-type structural family. iphy.ac.cn

Doping Range and Superconductivity : Bulk superconductivity is induced in Mo5Si3-xPx for phosphorus concentrations in the range of 0.5 ≤ x ≤ 2.0. iphy.ac.cn The undoped Mo5Si3 shows no superconducting transition down to 1.8 K. iphy.ac.cn

High Transition Temperature : The superconducting transition temperature (Tc) increases with the phosphorus doping level, reaching a maximum of 10.8 K for the composition Mo5Si1.5P1.5. iphy.ac.cn This compound is characterized as a fully gapped superconductor with strong electron-phonon coupling. iphy.ac.cn

Electronic Structure Modification : First-principles calculations suggest that the introduction of phosphorus, which is an electron donor relative to silicon, causes a shift in the Fermi level. iphy.ac.cn This shift is believed to enhance the electron-phonon coupling strength, which is a primary driver for the observed strong-coupling superconductivity. iphy.ac.cn The band structure of the Mo5Si3−xPx family features a flat band that approaches the Fermi level as phosphorus content increases, leading to an abrupt change in superconducting properties around x ≈ 1.3. psi.chresearchgate.netnih.gov

| Property | Mo5Si1.5P1.5 |

| Superconducting Transition Temperature (Tc) | 10.8 K |

| Upper Critical Field (μ0Hc2(0)) | 14.56 T |

| Lower Critical Field (μ0Hc1(0)) | 105 mT |

Data sourced from a comprehensive study on P-doped Mo5Si3. iphy.ac.cn

Unlike arsenic and phosphorus, which substitute silicon, rhenium (Re) is used to substitute molybdenum (Mo) atoms in the lattice, also resulting in the induction of superconductivity. acs.orgarxiv.org

Substitution Site and Solubility : Rhenium partially substitutes for molybdenum, forming Mo5−xRexSi3. This substitution is possible up to a solubility limit of approximately x = 2. acs.orgarxiv.org The incorporation of the smaller Re atoms leads to an anisotropic shrinkage of the unit cell, primarily reducing the a-axis lattice parameter. acs.orgarxiv.org

Superconducting Properties : Bulk superconductivity is observed over a wide doping range of 0.5 ≤ x ≤ 2. acs.orgarxiv.org The transition temperature (Tc) increases steadily with the rhenium content, rising from 1.67 K at x=0.5 to a maximum of 5.78 K at the solubility limit (x=2). acs.orgarxiv.orgarxiv.org These compounds are classified as weakly coupled superconductors with a fully isotropic gap. acs.orgarxiv.org

Mechanism : The increase in Tc correlates well with the variation in the average number of valence electrons per atom (e/a). acs.orgarxiv.org The primary mechanism is considered to be the enhancement of electron-phonon coupling driven by the increased electron count from the rhenium dopant. acs.orgarxiv.orgarxiv.org

| Rhenium Content (x) in Mo5-xRexSi3 | Superconducting Transition Temperature (Tc) |

| 0.5 | 1.67 K |

| 2.0 | 5.78 K |

Data sourced from studies on Re-doped Mo5Si3. acs.orgarxiv.org

Effects of Alloying Elements on Microstructure and Mechanical Performance

Alloying is a critical strategy for improving the mechanical properties of Mo5Si3, which is inherently brittle at room temperature. researchgate.net The addition of other elements can refine the microstructure, enhance toughness, and improve high-temperature oxidation resistance.

The choice of alloying element significantly impacts the resulting microstructure and phase composition of Mo5Si3-based materials.

Microstructure Refinement : Alloying elements with low solubility in the Mo5Si3 and MoSi2 phases, such as iron (Fe), cobalt (Co), nickel (Ni), iridium (Ir), boron (B), and carbon (C), tend to segregate at the interfaces between different phases. kyoto-u.ac.jp This segregation can lead to a refinement of the microstructure. kyoto-u.ac.jp

Phase Stability and Solid Solution : Elements with crystal structures similar to molybdenum, such as chromium (Cr), titanium (Ti), and niobium (Nb), can exhibit significant solid solubility in the Mo5Si3 phase. researchgate.net This can alter the lattice parameters and influence the stability of the primary phase. Alloying can also be used to reduce the mismatch in the coefficient of thermal expansion (CTE) between the a- and c-axes of the tetragonal unit cell, which helps to mitigate cracking in cast materials. researchgate.net

The addition of boron to the molybdenum-silicon system is fundamental to the development of advanced high-temperature structural alloys, primarily through the formation of a ternary T2 phase.

T2 Phase (Mo5SiB2) Formation : In the ternary Mo-Si-B system, the addition of boron facilitates the formation of the Mo5SiB2 phase, commonly referred to as the T2 phase. lbl.govresearchgate.net This phase has a tetragonal crystal structure (I4/mcm symmetry) and is noted for its high melting point, excellent high-temperature strength, and creep resistance. nih.govacs.org

Enhanced Oxidation Resistance : The T2 phase plays a crucial role in the superior high-temperature oxidation resistance of Mo-Si-B alloys. lbl.govnih.gov It acts as a diffusion barrier and a boron reservoir, contributing to the formation of a protective borosilicate glass layer on the material's surface during high-temperature exposure. researchgate.netosti.gov

Microstructural Impact : Mo-Si-B alloys often consist of a multiphase microstructure containing α-Mo (a ductile molybdenum solid solution), Mo3Si, and the T2 phase (Mo5SiB2). lbl.govresearchgate.net The volume fraction and distribution of these phases determine the trade-off between fracture toughness (provided by the α-Mo phase) and high-temperature strength and oxidation resistance (provided by the silicide and borosilicide phases). lbl.gov

Impact of Aluminum Alloying on Microstructure and Performance

The introduction of aluminum into the Mo5Si3 system, often through the formation of composite materials, has a marked effect on its microstructure and subsequent performance. Research into Mo5Si3–Al2O3 composites, for instance, demonstrates notable improvements in mechanical properties and oxidation resistance compared to monolithic Mo5Si3.

When Mo5Si3–Al2O3 composite powders are synthesized and consolidated, a dense nanostructure can be achieved. For example, hot pressing can produce a composite with a relative density of 96.1% and an average grain size of approximately 1–3 μm. This refined microstructure contributes to enhanced mechanical performance. The hardness, flexural strength, and fracture toughness of a Mo5Si3–Al2O3 composite have been reported to be 15.2 GPa, 630 MPa, and 6.53 MPa·m¹/², respectively. Furthermore, the composite maintains a high strength of around 276 MPa at 1400 °C researchgate.netresearchgate.net.